Ethanolammonium nitrate
CAS No.:
Cat. No.: VC1905635
Molecular Formula: C2H8N2O4
Molecular Weight: 124.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2H8N2O4 |
|---|---|
| Molecular Weight | 124.1 g/mol |
| IUPAC Name | 2-hydroxyethylazanium;nitrate |
| Standard InChI | InChI=1S/C2H7NO.NO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;/q;-1/p+1 |
| Standard InChI Key | LZJIBRSVPKKOSI-UHFFFAOYSA-O |
| SMILES | C(CO)[NH3+].[N+](=O)([O-])[O-] |
| Canonical SMILES | C(CO)[NH3+].[N+](=O)([O-])[O-] |
Introduction
Chemical Identity and Structure
Ethanolammonium nitrate is an organoammonium salt formed through the reaction of equimolar amounts of nitric acid and ethanolamine. The compound features a distinctive molecular structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂H₈N₂O₄ |
| Molecular Weight | 124.1 g/mol |
| IUPAC Name | 2-hydroxyethylazanium;nitrate |
| Standard InChI | InChI=1S/C2H7NO.NO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;/q;-1/p+1 |
| Standard InChIKey | LZJIBRSVPKKOSI-UHFFFAOYSA-O |
| SMILES Notation | C(CO)[NH3+].N+([O-])[O-] |
The chemical structure consists of the ethanolammonium cation (C₂H₈NO⁺) and the nitrate anion (NO₃⁻). The cation contains a hydroxyethyl group attached to a protonated nitrogen atom, which contributes to its distinctive hydrogen bonding capabilities and solvation properties.
Synthesis and Preparation Methods
Ethanolammonium nitrate can be synthesized through a straightforward acid-base reaction process:
Standard Synthesis Procedure
The preparation of ethanolammonium nitrate involves the reaction of nitric acid with ethanolamine. This process requires:
-
Mixing of equimolar amounts of the reactants under controlled conditions
-
Careful temperature regulation to optimize yields and product purity
-
Purification steps to achieve high-quality final product
The reaction follows a simple neutralization pathway where the basic nitrogen of ethanolamine accepts a proton from nitric acid, forming the ionic product. This synthesis approach is relatively straightforward and can be conducted in standard laboratory settings.
Physical and Chemical Properties
Ethanolammonium nitrate exhibits a range of physical and chemical properties that distinguish it from other related compounds:
Physical State and Characteristics
Ethanolammonium nitrate remains in a liquid state at room temperature due to its ionic nature, classifying it as a protic ionic liquid. This property makes it particularly valuable for applications requiring liquid-phase ionic media without the need for elevated temperatures.
Solubility and Interactions
The compound demonstrates excellent solubility in water and polar solvents, reflecting its ionic character and hydrogen bonding capabilities. Unlike its structural analog ethylammonium nitrate, ethanolammonium nitrate lacks distinctive amphiphilic character, as revealed by surface tensiometry studies of binary mixtures.
Surface Chemistry and Interfacial Behavior
Research into the surface properties of ethanolammonium nitrate has revealed important insights into its molecular interactions and behavior at interfaces.
Surface Film Properties
Studies of binary mixtures containing ethanolammonium nitrate, ethylammonium nitrate, and water have provided valuable information about its surface behavior:
-
Surface films incorporating ethanolammonium nitrate show the presence of nitrate counterions
-
The saturated adsorbed film structure is primarily determined by electrostatic and hydrogen bonding interactions
-
Unlike systems dominated by ethylammonium nitrate, alkyl chain packing plays a minimal role in film formation and stability
Comparative Surface Analysis
When compared with related compounds such as ethylammonium nitrate (EAN), ethanolammonium nitrate exhibits distinct differences in surface behavior:
| Property | Ethanolammonium Nitrate | Ethylammonium Nitrate |
|---|---|---|
| Amphiphilic Character | Not distinctly amphiphilic | Shows distinctive amphiphilic character |
| Surface Film Structure | Governed by electrostatic and H-bonding | Influenced by both ionic interactions and alkyl chain effects |
| Molecular Area | Determined by ionic and H-bonding constraints | Affected by alkyl chain packing considerations |
This comparative analysis highlights the unique interfacial properties of ethanolammonium nitrate, particularly in relation to its structural analogues.
Comparison with Related Ionic Liquids
To better understand ethanolammonium nitrate in context, it is valuable to compare it with related ionic liquids, particularly ethylammonium nitrate (EAN):
While ethylammonium nitrate has been extensively studied since its description by Paul Walden in 1914, ethanolammonium nitrate represents a more recent area of investigation with distinct properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume